molecular formula C7H5F4NO B3034683 3,4-Difluoro-2-(difluoromethoxy)aniline CAS No. 206546-19-2

3,4-Difluoro-2-(difluoromethoxy)aniline

Cat. No.: B3034683
CAS No.: 206546-19-2
M. Wt: 195.11 g/mol
InChI Key: BKIUTBSQKSPMHL-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-(difluoromethoxy)aniline: is a chemical compound with the molecular formula C7H5F4NO and a molecular weight of 195.12 g/mol . It is characterized by the presence of two fluorine atoms and a difluoromethoxy group attached to an aniline ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,4-Difluoro-2-(difluoromethoxy)aniline involves several steps. One common method includes the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate then reacts with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields, lower costs, and minimal environmental impact. The process involves large-scale reactions with stringent control over reaction conditions to ensure product quality and consistency .

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-2-(difluoromethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction typically produces aniline derivatives .

Scientific Research Applications

3,4-Difluoro-2-(difluoromethoxy)aniline is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-(difluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor in various biological systems .

Comparison with Similar Compounds

    3,4-Difluoroaniline: Similar in structure but lacks the difluoromethoxy group.

    3-(Difluoromethoxy)aniline: Contains the difluoromethoxy group but differs in the position of fluorine atoms.

    4-(Difluoromethoxy)aniline: Similar but with different substitution patterns

Uniqueness: 3,4-Difluoro-2-(difluoromethoxy)aniline is unique due to the specific arrangement of fluorine atoms and the difluoromethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .

Properties

IUPAC Name

2-(difluoromethoxy)-3,4-difluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c8-3-1-2-4(12)6(5(3)9)13-7(10)11/h1-2,7H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIUTBSQKSPMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)OC(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 200-ml four-necked flask provided with a reflux condenser, a thermometer and a stirrer were fed 7.0 g (0.125 mol) of an iron powder, 50 ml of water and 0.1 ml of 98% sulfuric acid. The resulting mixture was heated to 95° C. on an oil bath. Thereto was dropwise added, at 95 to 100° C. over 10 minutes, 11.3 g (0.05 mol) of the previously synthesized 3,4-difluoro-2-difluoromethoxy-nitrobenzene. The resulting mixture was stirred at the same temperature for 2.5 hours. Then, a Dean-Stark trap was fitted and the mixture was refluxed with heating, whereby an oily substance was separated as a fraction of azeotropic distillation with water. The aqueous layer was subjected to extraction with 100 ml of methylene chloride. The resulting methylene chloride layer was mixed with the oily substance. The resulting mixture was concentrated, and the resulting residue was subjected to vacuum distillation to obtain 7.1 g (yield: 72.8%) of 3,4-difluoro-2-difluoromethoxy-aniline (purity: 99.1%, boiling point: 76-78° C./6 mmHg).
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7 g
Type
catalyst
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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